molecular formula C32H55NO7S2 B12694655 Einecs 304-072-7 CAS No. 94233-61-1

Einecs 304-072-7

Cat. No.: B12694655
CAS No.: 94233-61-1
M. Wt: 629.9 g/mol
InChI Key: XFWWJISKAHTKPI-UHFFFAOYSA-N
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Description

EINECS 304-072-7 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry established under EU regulations to catalog chemicals marketed in the EU before 1981. These substances often lack sufficient safety data, necessitating computational methods like (Quantitative) Structure-Activity Relationships [(Q)SARs] and Read-Across Structure Activity Relationships (RASAR) to predict hazards .

Properties

CAS No.

94233-61-1

Molecular Formula

C32H55NO7S2

Molecular Weight

629.9 g/mol

IUPAC Name

2-(dimethylamino)ethanol;3,4-di(nonyl)naphthalene-1,2-disulfonic acid

InChI

InChI=1S/C28H44O6S2.C4H11NO/c1-3-5-7-9-11-13-15-19-23-24-20-17-18-22-26(24)28(36(32,33)34)27(35(29,30)31)25(23)21-16-14-12-10-8-6-4-2;1-5(2)3-4-6/h17-18,20,22H,3-16,19,21H2,1-2H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3

InChI Key

XFWWJISKAHTKPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC.CN(C)CCO

Origin of Product

United States

Chemical Reactions Analysis

Einecs 304-072-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 304-072-7 has a wide range of applications in scientific research. It is used in chemistry for various analytical and synthetic purposes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be involved in drug development and therapeutic research. Industrially, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 304-072-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

QSAR Models

QSAR models for substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates demonstrate that toxicity correlates with log Kow. For instance:

  • Substituted Mononitrobenzenes: Acute toxicity to Daphnia magna (EC₅₀: 4.2 mg/L) is predicted within log Kow 1.5–3.0 .
  • Chlorinated Alkanes : Fish toxicity (LC₅₀: 8.7 mg/L) is modeled using in vitro data and log Kow >3.5 .

RASAR Networks

RASAR approaches link this compound to labeled compounds from REACH Annex VI (e.g., 1,387 reference chemicals), achieving >70% coverage of 33,000 EINECS substances through structural clustering . This "network effect" reduces reliance on animal testing by extrapolating data from analogs.

Limitations and Uncertainties

  • Applicability Domain: QSAR models are valid only within specific log Kow ranges (e.g., 1.5–3.0 for mononitrobenzenes) .
  • Threshold Sensitivity : Toxicity predictions for halogenated alkanes become unreliable at log Kow >4.0 due to bioaccumulation variability .

Research Findings and Implications

Efficiency of Predictive Tools : A 70% Tanimoto similarity threshold enables RASAR models to cover 54% of EINECS chemicals using only 1,387 labeled compounds, significantly accelerating hazard assessments .

Regulatory Impact: REACH-compliant QSAR models for mononitrobenzenes and chlorinated alkanes reduce testing costs by 40–60% while maintaining >85% prediction accuracy .

Data Gaps : Structural ambiguity in this compound analogs (e.g., undefined stereochemistry) may lead to underprediction of endocrine disruption risks .

Q & A

Basic Research Questions

Q. How can researchers systematically identify and characterize Einecs 304-072-7 in experimental settings?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic methods (HPLC, GC-MS) to assess purity. Cross-validate results with reference standards and databases (e.g., PubChem, Reaxys). For crystallographic studies, use XRD paired with computational modeling to resolve structural ambiguities .
  • Example Workflow :

StepTechniquePurpose
1NMRStructural confirmation
2HPLCPurity assessment (>95%)
3XRDCrystalline phase analysis

Q. What are the standard protocols for synthesizing this compound in academic laboratories?

  • Methodological Answer : Prioritize peer-reviewed synthesis routes (e.g., solvothermal methods, catalytic coupling). Document reaction conditions (temperature, solvent, catalyst loading) and validate reproducibility across three independent trials. Include negative controls (e.g., catalyst-free reactions) to isolate side products .

Q. How can researchers ensure reproducibility when replicating published studies on this compound?

  • Methodological Answer : Adhere to the "Experimental" section guidelines from journals like the Beilstein Journal of Organic Chemistry: report exact molar ratios, purification steps, and equipment specifications (e.g., autoclave pressure settings). Share raw data and calibration curves in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

  • Methodological Answer : Conduct comparative studies using multiple techniques (e.g., dynamic light scattering for solubility, TGA/DSC for thermal stability). Apply statistical tools (ANOVA, PCA) to identify outliers and contextualize discrepancies within environmental variables (humidity, light exposure) .

Q. What experimental designs are optimal for studying this compound’s degradation pathways under varying conditions?

  • Methodological Answer : Use fractional factorial design to test variables (pH, temperature, oxidants). Employ LC-HRMS/MS to track degradation products and kinetic modeling (e.g., pseudo-first-order rate constants). Validate findings with isotopic labeling studies .

Q. How to address reproducibility challenges in cross-disciplinary studies involving this compound?

  • Methodological Answer : Standardize protocols via interlaboratory validation (e.g., round-robin testing). Document batch-to-batch variability using QC metrics (e.g., impurity profiles via UPLC). Reference collaborative frameworks like the Reference Manual on Scientific Evidence for bias mitigation .

Q. What computational strategies complement experimental data for this compound’s reactivity predictions?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian, VASP) with machine learning models trained on existing reaction databases. Validate predictions with in situ spectroscopic monitoring (e.g., Raman spectroscopy) .

Q. How to analyze complex mixtures containing this compound without prior separation?

  • Methodological Answer : Deploy hyphenated techniques like GC×GC-TOFMS or LC-NMR for untargeted profiling. Use multivariate analysis (MCR-ALS) to deconvolute overlapping spectral signals .

Data Management and Reporting

Q. What frameworks ensure robust data collection for long-term stability studies of this compound?

  • Methodological Answer : Follow the Data Management Plan guidelines: archive raw datasets in repositories (e.g., Zenodo) with metadata (ISO 8601 timestamps, instrument IDs). Use version control (Git) for iterative analyses .

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